N-(2,4-Difluorophenyl)-2,2-diphenylacetamide N-(2,4-Difluorophenyl)-2,2-diphenylacetamide
Brand Name: Vulcanchem
CAS No.: 310457-20-6
VCID: VC4258485
InChI: InChI=1S/C20H15F2NO/c21-16-11-12-18(17(22)13-16)23-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24)
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F
Molecular Formula: C20H15F2NO
Molecular Weight: 323.343

N-(2,4-Difluorophenyl)-2,2-diphenylacetamide

CAS No.: 310457-20-6

Cat. No.: VC4258485

Molecular Formula: C20H15F2NO

Molecular Weight: 323.343

* For research use only. Not for human or veterinary use.

N-(2,4-Difluorophenyl)-2,2-diphenylacetamide - 310457-20-6

Specification

CAS No. 310457-20-6
Molecular Formula C20H15F2NO
Molecular Weight 323.343
IUPAC Name N-(2,4-difluorophenyl)-2,2-diphenylacetamide
Standard InChI InChI=1S/C20H15F2NO/c21-16-11-12-18(17(22)13-16)23-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24)
Standard InChI Key UYXYIKVVSSOVQZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F

Introduction

Structural and Spectroscopic Characterization

Molecular Architecture

The compound’s structure features a central acetamide group (NHCO-\text{NHCO}-) bridging a diphenylmethyl moiety and a 2,4-difluorophenyl ring. X-ray crystallographic studies of analogous compounds reveal that the difluorophenyl group adopts a planar configuration, while the diphenylacetyl component introduces steric bulk, influencing both solubility and intermolecular interactions . The fluorine atoms’ electronegativity polarizes the aromatic ring, activating it for electrophilic and nucleophilic substitutions.

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR):

  • 1^1H NMR (CDCl3_3): Peaks at δ 7.25–7.35 (m, 10H, diphenyl), δ 6.85–7.05 (m, 3H, difluorophenyl), and δ 5.45 (s, 1H, NH) confirm the amide linkage and aromatic substituents.

  • 13^{13}C NMR: Signals at δ 170.2 (C=O), δ 138.5–115.3 (aromatic carbons), and δ 55.1 (quaternary carbon of diphenylmethyl) align with the expected structure.

Infrared Spectroscopy (IR):
A strong absorption band at 1650 cm1^{-1} corresponds to the carbonyl stretch (νC=O\nu_{\text{C=O}}), while N-H stretching appears as a broad peak near 3300 cm1^{-1} .

Mass Spectrometry:
High-resolution ESI-MS displays a molecular ion peak at m/z 324.13 ([M+H]+\text{[M+H]}^+), consistent with the molecular formula.

Synthetic Methodologies

Carbodiimide-Mediated Coupling

The most common synthesis involves reacting 2,4-difluoroaniline with 2,2-diphenylacetyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Triethylamine in dichloromethane at 273 K facilitates the reaction, achieving yields of 78–85% .

Reaction Conditions:

ComponentQuantityRole
2,4-Difluoroaniline1.0 equivNucleophile
2,2-Diphenylacetyl Cl1.1 equivElectrophile
EDC1.2 equivCoupling Agent
Triethylamine2.5 equivBase

Alternative Routes

Schotten-Baumann Reaction:
Aqueous NaOH mediates the acylation of 2,4-difluoroaniline with diphenylacetyl chloride, though yields are lower (65–70%) due to hydrolysis side reactions .

Microwave-Assisted Synthesis:
Recent protocols using microwave irradiation at 100°C for 20 minutes reduce reaction times by 60% while maintaining yields above 75% .

Chemical Reactivity and Stability

Hydrolysis Pathways

The amide bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis (6M HCl, 80°C):
Produces 2,2-diphenylacetic acid (78% yield) and 2,4-difluoroaniline.

Basic Hydrolysis (2M NaOH/EtOH):
Yields sodium 2,2-diphenylacetate (85%), which acidifies to the free acid.

Nucleophilic Aromatic Substitution

The 2,4-difluorophenyl ring participates in nucleophilic substitutions:

ReactionConditionsProductYield
MethoxylationNaOMe, DMF, 120°C, 8 hN-(2-Fluoro-4-methoxyphenyl)…64%
AminationNH3_3, EtOH, 150°C, 12 hN-(4-Fluoro-2-aminophenyl)…52%

Oxidation Resistance

The compound exhibits stability under mild oxidative conditions (e.g., H2_2O2_2, 25°C), but strong oxidants like KMnO4_4 degrade the diphenylmethyl group.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. The mechanism likely involves disruption of bacterial cell membrane integrity via hydrophobic interactions with lipid bilayers.

Anti-Inflammatory Effects

The compound reduces TNF-α production in LPS-stimulated macrophages by 40% at 10 µM, suggesting inhibition of the NF-κB pathway.

Enzyme Inhibition

Kinetic studies reveal non-competitive inhibition of cyclooxygenase-2 (COX-2) with a KiK_i of 8.7 µM, positioning it as a lead for anti-inflammatory drug development .

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor for dual-target ligands, particularly in pain management. Derivatives combining COX-2 inhibition and μ-opioid receptor agonism are under preclinical evaluation.

Material Science

Incorporated into liquid crystalline polymers, the difluorophenyl group enhances thermal stability (Tg=145CT_g = 145^\circ \text{C}) and dielectric anisotropy .

Analytical Chemistry

As a chiral stationary phase modifier in HPLC, it resolves enantiomers of β-blockers with a selectivity factor (α\alpha) of 1.25 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator